N-Pivaloyloxymethylchlorpromazine
Description
N-Pivaloyloxymethylchlorpromazine is a prodrug derivative of Chlorpromazine, a phenothiazine-class antipsychotic. While direct references to this compound are absent in the provided evidence, its structure can be inferred as a modification of Chlorpromazine (CAS 69-09-0) . The addition of a pivaloyloxymethyl group likely enhances lipophilicity and bioavailability, a common prodrug strategy to improve gastrointestinal absorption and metabolic stability. This modification may reduce first-pass metabolism, prolonging therapeutic effects compared to the parent compound.
Properties
CAS No. |
113611-35-1 |
|---|---|
Molecular Formula |
C23H30Cl2N2O2S |
Molecular Weight |
469.5 g/mol |
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)propyl-(2,2-dimethylpropanoyloxymethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C23H30ClN2O2S.ClH/c1-23(2,3)22(27)28-16-26(4,5)14-8-13-25-18-9-6-7-10-20(18)29-21-12-11-17(24)15-19(21)25;/h6-7,9-12,15H,8,13-14,16H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
FXBDQZOUFXUTMN-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Canonical SMILES |
CC(C)(C)C(=O)OC[N+](C)(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.[Cl-] |
Synonyms |
CPZ-P N-pivaloyloxymethylchlorpromazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-Pivaloyloxymethylchlorpromazine with structurally related phenothiazines and their derivatives:
Notes:
- Chlorpromazine Hydrochloride: The benchmark compound with a dimethylamino propyl chain. Its impurities, such as Sulfoxide (CAS 969-99-3), highlight stability challenges .
- This compound : The pivaloyloxymethyl group likely masks the amine, reducing rapid hepatic clearance and improving oral bioavailability.
- Propiomazine Hydrochloride: Structural divergence (propanone group) correlates with distinct sedative effects rather than antipsychotic activity .
Pharmacokinetic and Metabolic Profiles
- Absorption : this compound’s prodrug design likely improves absorption over Chlorpromazine Hydrochloride, which has moderate solubility .
- Metabolism : Chlorpromazine undergoes extensive hepatic metabolism, producing sulfoxide impurities (CAS 969-99-3) . The pivaloyloxymethyl group in the prodrug may delay metabolism, reducing such impurities.
- Excretion: Levomepromazine Sulphone Hydrochloride’s sulfone group (CAS 60119-90-6 ) may prolong half-life compared to non-sulfonated analogs.
Impurity Profiles and Stability
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